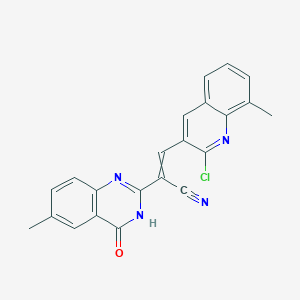

![molecular formula C16H11N3 B2752623 6-Ethenylindolo[3,2-b]quinoxaline CAS No. 57948-84-2](/img/structure/B2752623.png)

6-Ethenylindolo[3,2-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

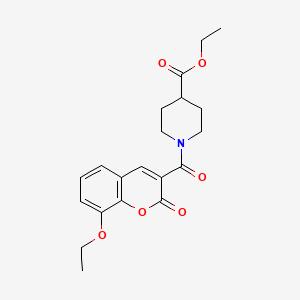

6-Ethenylindolo[3,2-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .

Synthesis Analysis

The synthesis of 6-Ethenylindolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . A research group from India has proposed a new, effective route for obtaining a broad range of biologically active N-substituted 6H-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation .Molecular Structure Analysis

The molecular structure of 6-Ethenylindolo[3,2-b]quinoxaline is complex and involves a planar fused heterocyclic compound . The structure is predominantly involved in DNA intercalation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Ethenylindolo[3,2-b]quinoxaline predominantly involve transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethenylindolo[3,2-b]quinoxaline are influenced by the nature of the peripheral amines . Varying the strength of the peripheral amines in the derivatives also tuned the electrochemical data, with lower band gaps and comparable HOMO–LUMO energy levels with reported ambipolar materials .Applications De Recherche Scientifique

Antidepressant and Adenosine Receptor Antagonism

A class of compounds including variants related to 6-Ethenylindolo[3,2-b]quinoxaline has been studied for their potential as antidepressants through adenosine receptor antagonism. These compounds, specifically a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, have shown to reduce immobility in rats' behavioral despair model, indicating potential therapeutic benefits as novel and rapid-acting antidepressant agents. Their interaction with adenosine A1 and A2 receptors suggests a mechanism involving modulation of adenosine receptor activity, which may contribute to their antidepressant effects (Sarges et al., 1990).

Enantioselective Synthesis for HIV-1 Inhibitors

The enantioselective synthesis of dihydroindolo[1,2-a]quinoxalines using H8-BINOL-type imidodiphosphoric acid catalysts demonstrates the chemical versatility of compounds structurally related to 6-Ethenylindolo[3,2-b]quinoxaline. This methodology, which also applies to phenyl-4,5-dihydropyrrolo[1,2-a]quinoxalines, was successfully utilized to synthesize an HIV-1 inhibitor, showcasing the potential of such compounds in the development of therapeutic agents against viral infections (Fan et al., 2014).

Antifungal and Antioxidant Activities

Research into the quinoxaline scaffold, including derivatives of 6-Ethenylindolo[3,2-b]quinoxaline, has led to the discovery of compounds with significant antifungal and antioxidant activities. By linking different substituted phenylhydrazone groups to the quinoxaline scaffold, researchers have identified compounds with potent effects against Rhizoctonia solani, outperforming traditional fungicides. Additionally, these compounds have exhibited strong antioxidant capabilities, suggesting a dual role in both agricultural and pharmaceutical contexts (Zhang et al., 2014).

Neuroprotection in Cerebral Ischemia

6-Ethenylindolo[3,2-b]quinoxaline related compounds, specifically 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants in the context of cerebral ischemia. NBQX, an antagonist to the non-NMDA glutamate receptor, exhibits selective inhibition of the quisqualate subtype, offering protection against global ischemia. This highlights the therapeutic potential of these compounds in neuroprotective strategies following ischemic injuries (Sheardown et al., 1990).

Safety And Hazards

Orientations Futures

Given the wide range of pharmacological activities exhibited by 6-Ethenylindolo[3,2-b]quinoxaline, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .

Propriétés

IUPAC Name |

6-ethenylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3/c1-2-19-14-10-6-3-7-11(14)15-16(19)18-13-9-5-4-8-12(13)17-15/h2-10H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTCIFYRTJGNDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethenylindolo[3,2-b]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)